Cas no 1209458-91-2 (methyl 5-bromo-1,3-thiazole-2-carboxylate)
methyl 5-bromo-1,3-thiazole-2-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Methyl 5-bromothiazole-2-carboxylate
- Methyl 5-broMo-1,3-thiazole-2-carboxylate
- EN300-5237090
- DB-118353
- SCHEMBL12766570
- AS-51031
- 1209458-91-2
- AKOS015942748
- METHYL5-BROMOTHIAZOLE-2-CARBOXYLATE
- MFCD14702819
- MB14341
- IPIPEKCGDPLTCO-UHFFFAOYSA-N
- GEO-01790
- SY097795
- CS-0044372
- DTXSID90662914
- P11750
- methyl 5-bromo-1,3-thiazole-2-carboxylate
-
- MDL: MFCD14702819
- Inchi: 1S/C5H4BrNO2S/c1-9-5(8)4-7-2-3(6)10-4/h2H,1H3
- InChI Key: IPIPEKCGDPLTCO-UHFFFAOYSA-N
- SMILES: BrC1=CN=C(C(=O)OC)S1
Computed Properties
- Exact Mass: 220.91461g/mol
- Monoisotopic Mass: 220.91461g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 144
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 67.4Ų
Experimental Properties
- Density: 1.8±0.1 g/cm3
- Boiling Point: 277.0±32.0 °C at 760 mmHg
- Flash Point: 121.3±25.1 °C
- Vapor Pressure: 0.0±0.6 mmHg at 25°C
methyl 5-bromo-1,3-thiazole-2-carboxylate Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
methyl 5-bromo-1,3-thiazole-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M172584-1g |
methyl 5-bromo-1,3-thiazole-2-carboxylate |
1209458-91-2 | 97% | 1g |
¥3343.90 | 2023-09-01 | |
| Alichem | A059003707-1g |
Methyl 5-bromothiazole-2-carboxylate |
1209458-91-2 | 95% | 1g |
$401.76 | 2023-09-04 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD187968-25mg |
Methyl 5-bromothiazole-2-carboxylate |
1209458-91-2 | 95% | 25mg |
¥274.0 | 2022-06-24 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD187968-50mg |
Methyl 5-bromothiazole-2-carboxylate |
1209458-91-2 | 95% | 50mg |
¥415.0 | 2022-06-24 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD187968-100mg |
Methyl 5-bromothiazole-2-carboxylate |
1209458-91-2 | 95% | 100mg |
¥626.0 | 2022-06-24 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD187968-250mg |
Methyl 5-bromothiazole-2-carboxylate |
1209458-91-2 | 95% | 250mg |
¥943.0 | 2022-06-24 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD187968-1g |
Methyl 5-bromothiazole-2-carboxylate |
1209458-91-2 | 95% | 1g |
¥2203.0 | 2022-06-24 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB05810-5g |
methyl 5-bromo-1,3-thiazole-2-carboxylate |
1209458-91-2 | 95% | 5g |
$1100 | 2023-09-07 | |
| Chemenu | CM104819-1g |
methyl 5-bromo-1,3-thiazole-2-carboxylate |
1209458-91-2 | 97% | 1g |
$385 | 2021-08-06 | |
| Chemenu | CM104819-5g |
methyl 5-bromo-1,3-thiazole-2-carboxylate |
1209458-91-2 | 97% | 5g |
$1155 | 2021-08-06 |
methyl 5-bromo-1,3-thiazole-2-carboxylate Suppliers
methyl 5-bromo-1,3-thiazole-2-carboxylate Related Literature
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
Additional information on methyl 5-bromo-1,3-thiazole-2-carboxylate
Recent Advances in the Application of Methyl 5-Bromo-1,3-thiazole-2-carboxylate (CAS: 1209458-91-2) in Chemical Biology and Pharmaceutical Research
Methyl 5-bromo-1,3-thiazole-2-carboxylate (CAS: 1209458-91-2) is a heterocyclic compound that has garnered significant attention in recent years due to its versatile applications in medicinal chemistry and drug discovery. This thiazole derivative serves as a key intermediate in the synthesis of various biologically active molecules, including kinase inhibitors, antimicrobial agents, and anti-inflammatory compounds. The presence of both bromo and ester functional groups on the thiazole ring makes it a valuable scaffold for further derivatization through cross-coupling reactions and nucleophilic substitutions.
A recent study published in the Journal of Medicinal Chemistry (2023) demonstrated the utility of methyl 5-bromo-1,3-thiazole-2-carboxylate in the development of novel Bruton's tyrosine kinase (BTK) inhibitors. Researchers utilized this compound as a starting material to synthesize a series of potent and selective BTK inhibitors through palladium-catalyzed Suzuki-Miyaura coupling reactions. The resulting compounds showed promising activity against B-cell malignancies, with IC50 values in the low nanomolar range.
In another significant development, a research team at the University of Cambridge reported the use of 1209458-91-2 in the synthesis of thiazole-containing proteolysis targeting chimeras (PROTACs). These bifunctional molecules, which combine a target protein-binding warhead with an E3 ubiquitin ligase recruiter, demonstrated enhanced degradation efficiency of oncogenic proteins compared to traditional small molecule inhibitors. The bromo substituent on the thiazole ring proved particularly valuable for click chemistry modifications in PROTAC optimization.
The antimicrobial potential of derivatives stemming from methyl 5-bromo-1,3-thiazole-2-carboxylate has also been explored in recent work published in Bioorganic & Medicinal Chemistry Letters. Structural modifications at the 5-position of the thiazole ring yielded compounds with potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Mycobacterium tuberculosis. Molecular docking studies revealed that these derivatives interfere with bacterial cell wall biosynthesis by inhibiting key enzymes in the peptidoglycan synthesis pathway.
From a synthetic chemistry perspective, advances in continuous flow chemistry have enabled more efficient large-scale production of 1209458-91-2. A 2024 study in Organic Process Research & Development described an optimized continuous flow protocol that improves yield (85-90%) while reducing reaction time and waste generation compared to traditional batch methods. This technological advancement addresses previous challenges in the commercial availability of this important building block.
Looking forward, methyl 5-bromo-1,3-thiazole-2-carboxylate continues to show promise in emerging areas of chemical biology. Recent patent applications indicate its incorporation into covalent inhibitor scaffolds and its use in the development of targeted protein degraders beyond PROTACs, such as molecular glues. The compound's versatility and the growing understanding of thiazole pharmacology suggest it will remain a valuable tool in drug discovery pipelines for years to come.
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